2-Amino-5-chloro-4-picoline
Overview
Description
2-Amino-5-chloro-4-picoline is a chemical compound that is of interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 2-Amino-5-chloro-4-picoline, they do provide insights into related compounds and their properties, which can be useful for understanding the behavior and potential applications of 2-Amino-5-chloro-4-picoline.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the formation of charge transfer complexes. For example, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a relay compound that is converted through chlorination and treatment with ammonia . Similarly, the formation of charge transfer complexes, as seen in the study of 2-amino-4-picoline with chloranilic acid, involves spectrophotometric methods and can yield insights into the stability of such complexes .
Molecular Structure Analysis
The molecular structure of related compounds can be characterized using various spectroscopic techniques and theoretical calculations. For instance, the molecular complexes of tris(2-aminoethyl)amine with π-acceptors have been investigated using FT-IR, NMR, UV-vis, and DFT calculations . The structure of (2-amino-5-picolinium) tetrachlorocobaltate(II) has been elucidated, showing an alternation of inorganic and organic layers in the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be studied through their interactions with other chemicals. The charge transfer complex between 2-amino-4-picoline and chloranilic acid is an example of such a reaction, where the stability of the complex in various solvents was examined . Additionally, the robust recognition of 2-amino-4-picolinium in conjunction with metal ions like Ni, Co, and Mn has been shown to drive supramolecular self-assembly .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined through experimental and theoretical approaches. For example, the fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile was studied for its structural, spectroscopic, and photophysical properties . The polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine were analyzed for their hydrogen bonding patterns and crystal structures .
Scientific Research Applications
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Organic Synthesis
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Matrix-Assisted Laser Desorption/Ionization (MALDI)
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Pharmaceuticals
- “2-Amino-5-chloro-4-picoline” could potentially be used in the synthesis of pharmaceutical compounds . The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH. The outcomes of these syntheses would be new pharmaceutical compounds with potential therapeutic applications.
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Agrochemicals
- Similar to its use in pharmaceuticals, “2-Amino-5-chloro-4-picoline” could also be used in the synthesis of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture. The specific methods of application or experimental procedures would again depend on the particular synthesis being performed.
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Materials Science
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Chemical Research
- “2-Amino-5-chloro-4-picoline” is often used as a building block in chemical research . It can be used to synthesize a variety of complex organic compounds . The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- The outcomes of these syntheses would be new organic compounds with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
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Coordination Chemistry
- Picolinic acid, a derivative of pyridine with a carboxylic acid substituent at the 2-position, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
- After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .
Safety And Hazards
Future Directions
As a useful research reagent for organic synthesis and other chemical processes, 2-Amino-5-chloro-4-picoline has potential applications in the synthesis of new compounds . Its role as an intermediate in the synthesis of chlorantraniliprole suggests its potential use in the development of new insecticides .
properties
IUPAC Name |
5-chloro-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRCJSWXMGENMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312362 | |
Record name | 2-Amino-5-chloro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-4-picoline | |
CAS RN |
36936-27-3 | |
Record name | 2-Amino-5-chloro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chloro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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